![molecular formula C9H8F2N4O B2372698 3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine CAS No. 1016751-95-3](/img/structure/B2372698.png)
3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Crystal Structure and π-electron Delocalization
The research by Dolzhenko et al. (2008) focuses on the crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine, a compound closely related to the one . It highlights the planarity of the molecule and the extensive π-electron delocalization, suggesting potential applications in electronic or optical materials.
Synthesis and Antimicrobial Properties
Beyzaei et al. (2019) describe a green synthesis method for 3(5)-substituted 1,2,4-triazol-5(3)-amines, exhibiting significant antibacterial and antifungal properties. This suggests potential applications in developing antimicrobial agents (Beyzaei et al., 2019).
Multicomponent Synthesis
Sujatha et al. (2018) report on the efficient synthesis of 3-phenyl-1H-pyrazol-5-amines, utilizing a multicomponent approach. This method could be applicable in the synthesis of similar triazole derivatives for various industrial applications (Sujatha et al., 2018).
Novel Derivatives and Antimicrobial Activities
Idrees et al. (2019) discuss the synthesis of novel triazolothiadiazol-6-amine derivatives with promising antimicrobial activities, suggesting potential in pharmaceutical applications (Idrees et al., 2019).
Aminomethylation Studies
Shegal and Postovskii (1965) explore the aminomethylation of triazol derivatives, indicating potential uses in chemical synthesis and modifications of triazole compounds (Shegal & Postovskii, 1965).
Synthesis of Substituted Triazoles
Shen and Zhang (2015) provide a method for synthesizing substituted 3-amino-1H-1,2,4-triazoles, relevant for various synthetic applications in chemistry and pharmaceuticals (Shen & Zhang, 2015).
properties
IUPAC Name |
5-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4O/c10-8(11)16-6-4-2-1-3-5(6)7-13-9(12)15-14-7/h1-4,8H,(H3,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHFSPCARWCPHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)N)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2372616.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol](/img/structure/B2372618.png)
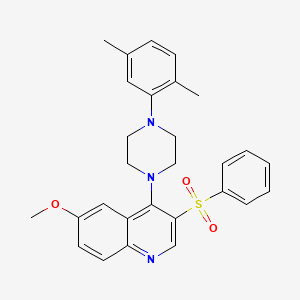
![2-[[(2-Chloroacetyl)amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2372620.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2372623.png)

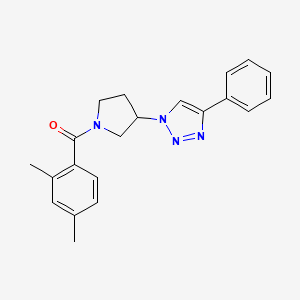
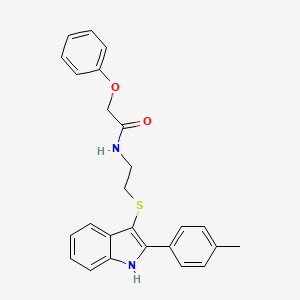
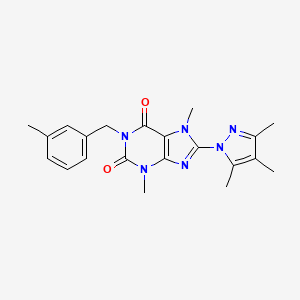
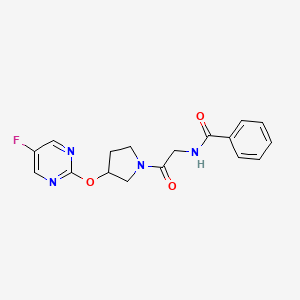
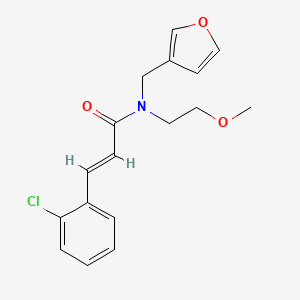
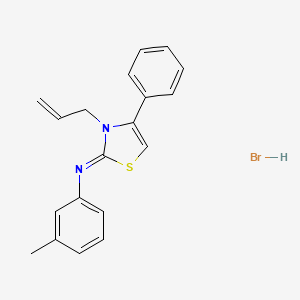
![ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372638.png)